2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydronaphthalenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce the amine group.
Halogenation: The aromatic ring is then halogenated to introduce the chloro and fluoro substituents.
Amidation: The final step involves the formation of the benzamide by reacting the halogenated aromatic amine with an appropriate acid chloride or anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic moieties.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance binding affinity to certain enzymes or receptors, while the tetrahydronaphthalenyl moiety can influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the tetrahydronaphthalenyl group, resulting in different chemical properties and reactivity.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Lacks the chloro and fluoro substituents, affecting its biological activity and chemical behavior.
2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide:
Uniqueness
The unique combination of chloro, fluoro, and tetrahydronaphthalenyl groups in 2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
733793-23-2 |
---|---|
Molecular Formula |
C17H15ClFNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H15ClFNO/c18-13-8-4-9-14(19)16(13)17(21)20-15-10-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-9,15H,3,6,10H2,(H,20,21) |
InChI Key |
RMEGRDJVZXCZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=C(C=CC=C3Cl)F |
solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.